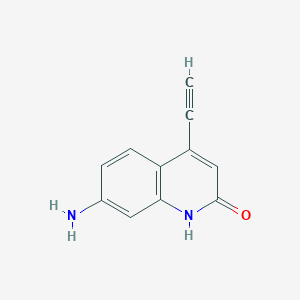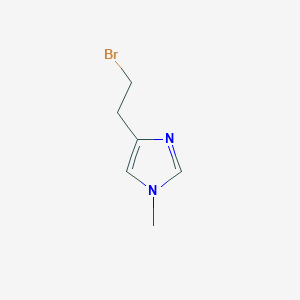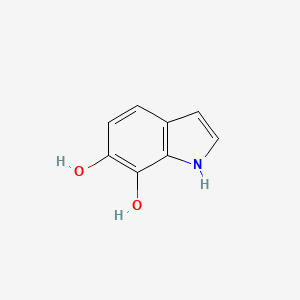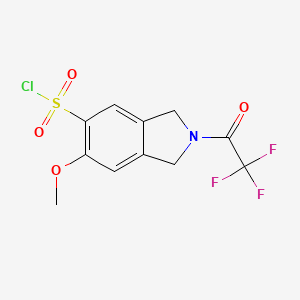
6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H7ClF3NO3S It is characterized by the presence of a trifluoroacetyl group, a methoxy group, and a sulfonyl chloride group attached to an isoindoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride typically involves the reaction of 6-methoxyisoindoline with trifluoroacetyl chloride and sulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids in the presence of water.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Hydrolysis Conditions: Aqueous solutions or acidic conditions facilitate hydrolysis.
Major Products
Substitution Products: Sulfonamides, sulfonate esters.
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfonamides.
Aplicaciones Científicas De Investigación
6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride involves the reactivity of its sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The trifluoroacetyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophiles. The methoxy group provides additional stability to the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride
- 6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl fluoride
- 6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonamide
Uniqueness
6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride is unique due to the presence of both a trifluoroacetyl group and a sulfonyl chloride group on the isoindoline ring. This combination of functional groups imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C11H9ClF3NO4S |
|---|---|
Peso molecular |
343.71 g/mol |
Nombre IUPAC |
6-methoxy-2-(2,2,2-trifluoroacetyl)-1,3-dihydroisoindole-5-sulfonyl chloride |
InChI |
InChI=1S/C11H9ClF3NO4S/c1-20-8-2-6-4-16(10(17)11(13,14)15)5-7(6)3-9(8)21(12,18)19/h2-3H,4-5H2,1H3 |
Clave InChI |
STBQPLCWJAWTBO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2CN(CC2=C1)C(=O)C(F)(F)F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-((1S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B13120360.png)
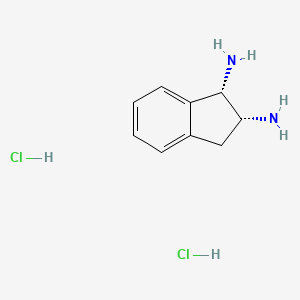
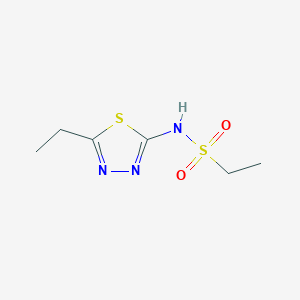

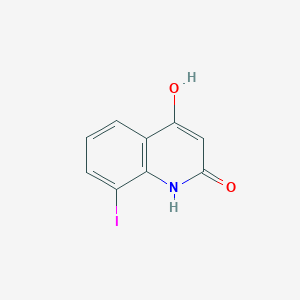

![2-Cyanobenzo[d]thiazole-6-carboxylic acid](/img/structure/B13120389.png)
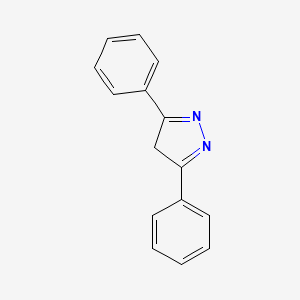

![Benzyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13120408.png)
